
Cyclohexanecarboxylate
Overview
Description
Cyclohexanecarboxylate is a monocarboxylic acid anion that is the conjugate base of cyclohexanecarboxylic acid. It is a conjugate base of a cyclohexanecarboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
Cyclohexanecarboxylate derivatives have been identified as promising candidates in drug development. A notable example is the synthesis of Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), which demonstrate antibacterial properties. These compounds were synthesized to overcome challenges associated with existing antibiotics, particularly those targeting ClpP proteases. Preliminary studies indicate that TACCs exhibit comparable or superior antibacterial activity against Bacillus subtilis and Bacillus mycoides compared to traditional antibiotics .
Case Study: Antibacterial Activity of TACCs
- Objective : Evaluate the antibacterial efficacy of TACCs.
- Method : Synthesis followed by structure-activity relationship (SAR) studies.
- Findings : Some TACCs showed enhanced antibacterial activity, indicating potential for new antibiotic development.
Agricultural Uses
This compound compounds are utilized in agrochemicals. Their role as intermediates in the synthesis of pesticides has been documented, enhancing the effectiveness and specificity of pest control agents. The compound's ability to modify biological pathways in target organisms makes it valuable for developing safer and more effective agricultural chemicals.
Polymer Production
This compound is a key building block in polymer chemistry. It is employed in synthesizing various polymers that improve material properties for applications in plastics and coatings. Its incorporation into polymer matrices enhances flexibility and durability, making it suitable for use in consumer goods and industrial applications .
Table 1: Properties of this compound in Polymer Production
Property | Description |
---|---|
Flexibility | Enhances material pliability |
Durability | Improves resistance to wear and tear |
Thermal Stability | Increases heat resistance |
Environmental Applications
Research indicates that certain microorganisms can metabolize this compound as a carbon source. For instance, Alcaligenes strain W1 has shown capability in degrading this compound through beta-oxidation pathways, suggesting potential for bioremediation applications . This metabolic pathway could be harnessed to develop strategies for environmental cleanup of alicyclic compounds.
Case Study: Biodegradation by Alcaligenes Strain W1
- Objective : Investigate the metabolic pathways of this compound.
- Method : Isolation of microorganisms from environmental samples followed by metabolic analysis.
- Findings : Identified enzymatic pathways capable of converting this compound into less harmful substances.
Flavor and Fragrance Industry
This compound is also incorporated into formulations within the flavor and fragrance industry. Its unique chemical structure allows it to contribute desirable scent profiles in consumer products, enhancing their appeal without compromising safety standards .
Chemical Reactions Analysis
Hydrolysis and Esterification
Cyclohexanecarboxylate undergoes hydrolysis under acidic or basic conditions, reverting to cyclohexanecarboxylic acid. This reaction is critical in both synthetic and biological systems:
-
Acidic Hydrolysis :
Protonation of the carboxylate group facilitates nucleophilic attack by water, regenerating the carboxylic acid . -
Alkaline Hydrolysis :
Steric effects from the cyclohexane ring influence hydrolysis rates, with slower kinetics compared to linear analogs .
Table 1: Hydrolysis Rates of this compound Derivatives
Environment | Hydrolysis Rate (%) | Conditions |
---|---|---|
Simulated Gastric Fluid (pH 1.2) | ~20% after 6 hours | 37°C, enzymatic presence |
Simulated Intestinal Fluid (pH 6.8) | ~50% after 5 hours | 37°C, lipase catalysis |
Reduction and Oxidation
The carboxylate group and cyclohexane ring enable redox transformations:
-
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces esters of this compound to cyclohexanemethanol:
This reaction is pivotal in synthesizing alcohols for fragrances and pharmaceuticals . -
Oxidation :
Strong oxidants like KMnO₄ convert cyclohexanecarboxylic acid to cyclohexene or adipic acid, depending on conditions :
Substitution Reactions
This compound derivatives participate in nucleophilic substitutions:
-
Esterification :
Reaction with alcohols (e.g., ethanol) under acid catalysis forms esters like ethyl this compound, widely used in perfumery :
-
Amide Formation :
Dicyclohexylcarbodiimide (DCC) activates the carboxylate for coupling with amines, producing amides :
Biological Degradation Pathways
In microbial systems, this compound is metabolized via β-oxidation-like pathways:
-
Activation : Coenzyme A (CoA) ligation forms cyclohexanecarboxyl-CoA .
-
Dehydrogenation : Acyl-CoA dehydrogenases introduce double bonds, yielding cyclohex-1-ene-carboxyl-CoA .
-
Ring Opening : Hydratases and lyases degrade the intermediate to pimeloyl-CoA, a precursor for biotin synthesis .
Table 2: Enzymatic Steps in CHC Degradation
Step | Enzyme | Product | Organism |
---|---|---|---|
1 | CoA Ligase | Cyclohexanecarboxyl-CoA | Rhodopseudomonas palustris |
2 | Acyl-CoA Dehydrogenase | Cyclohex-1-ene-carboxyl-CoA | Aromatoleum sp. CIB |
3 | Hydratase/Lyase | Pimeloyl-CoA | Geobacter metallireducens |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of cyclohexanecarboxylate esters to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of catalysts (e.g., acid/base catalysts for esterification), reaction temperature (typically 80–120°C), and solvent polarity . Purification via fractional distillation or column chromatography is critical for isolating high-purity products, followed by characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm ester functional groups and molecular structure . For reproducibility, document reaction conditions (e.g., molar ratios, reflux time) and compare yields against literature benchmarks .
Q. What experimental protocols ensure safe handling of this compound derivatives in laboratory settings?
- Methodological Answer : Adhere to safety guidelines such as using <100 mL of cyclohexane-based reagents per reaction (unless approved for larger volumes), wearing appropriate PPE (gloves, goggles), and working under fume hoods to avoid inhalation risks . Store derivatives in airtight, light-protected containers at cool temperatures to prevent degradation or unintended reactions with oxidizing agents . Emergency protocols should include immediate neutralization of spills with inert absorbents and access to safety data sheets (SDS) for hazard-specific first aid .
Q. How should researchers characterize the purity of newly synthesized this compound compounds?
- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic methods:
- Chromatography : Use GC-MS to detect volatile impurities or HPLC with UV detection for non-volatile byproducts .
- Spectroscopy : Confirm molecular identity via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (distinct cyclohexane ring proton signals at δ 1.0–2.5 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₇H₃₂O₂ for decyl this compound) against theoretical values .
Advanced Research Questions
Q. What computational methods are effective in predicting the conformational stability of this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) to model chair and boat conformations of the cyclohexane ring, calculating energy differences (ΔG) between axial and equatorial substituents . Molecular dynamics simulations can predict solvent effects on conformation, while QSAR models correlate substituent bulkiness (A-values) with steric strain . Cross-validate computational results with experimental X-ray crystallography or NOE NMR data .
Q. How can researchers resolve contradictory data in this compound reaction mechanisms?
- Methodological Answer :
Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., proton transfer in acid-catalyzed esterification) .
Spectroscopic Trapping : Employ in-situ IR or Raman spectroscopy to detect transient intermediates (e.g., acyloxycarbenium ions) .
Systematic Review : Conduct meta-analyses of published mechanisms, identifying outliers through statistical tools like Grubb’s test, and validate hypotheses via controlled experiments .
Q. What strategies mitigate side reactions during this compound functionalization (e.g., amidation, halogenation)?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using silyl ethers or benzyl groups to direct selectivity .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) under inert atmospheres to suppress oxidation .
- Temperature Control : Use cryogenic conditions (–78°C) for electrophilic substitutions to minimize thermal degradation .
Q. Data Analysis and Reporting
Q. How should researchers structure experimental sections in manuscripts to ensure reproducibility of this compound studies?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Procedures : Specify reagent grades, equipment models (e.g., Bruker NMR spectrometers), and software for data analysis (e.g., Gaussian for DFT) .
- Supporting Information : Include raw spectral data, chromatograms, and crystallographic CIF files in supplementary materials, hyperlinked to the main text .
- Negative Results : Report failed experiments (e.g., incompatible solvents) to prevent redundant efforts .
Q. What statistical approaches are recommended for analyzing this compound bioactivity data with high variability?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, pH). Use non-parametric tests (Mann-Whitney U) for non-normal distributions and Bonferroni correction for multiple comparisons . For dose-response studies, fit data to Hill equations to calculate EC₅₀ values .
Q. Safety and Compliance
Q. What are the best practices for disposing of this compound waste in academic labs?
- Methodological Answer : Segregate waste by hazard class:
Properties
CAS No. |
3198-23-0 |
---|---|
Molecular Formula |
C7H11O2- |
Molecular Weight |
127.16 g/mol |
IUPAC Name |
cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1 |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)C(=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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